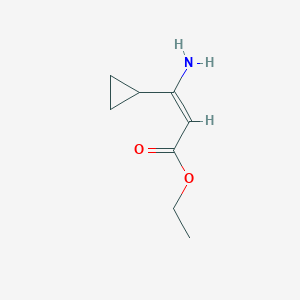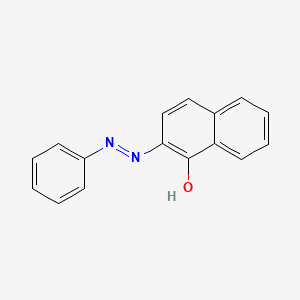
Acetamide,N-(2-methyl-1H-inden-3-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-methyl-1H-inden-3-yl)- is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The indene moiety in this compound adds to its unique chemical structure, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of Acetamide, N-(2-methyl-1H-inden-3-yl)- typically involves the reaction of 2-methyl-1H-indene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Acetamide, N-(2-methyl-1H-inden-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-methyl-1H-inden-3-yl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-methyl-1H-inden-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Acetamide, N-(2-methyl-1H-inden-3-yl)- can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)acetamide: This compound has a similar acetamide group but with an indole moiety instead of an indene moiety.
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound has a similar acetamide group but with a different substitution pattern on the indene moiety .
The uniqueness of Acetamide, N-(2-methyl-1H-inden-3-yl)- lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various scientific applications.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-(2-methyl-3H-inden-1-yl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-8-7-10-5-3-4-6-11(10)12(8)13-9(2)14/h3-6H,7H2,1-2H3,(H,13,14) |
Clave InChI |
ZTTDDCDRGUOFNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)




![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)



